1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3 |
InChI Key |
BZBJDZPMEVKUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method employs a tandem S<sub>N</sub>Ar reaction–reduction–heterocyclization sequence. 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) with primary amines (e.g., methylamine) in H<sub>2</sub>O-isopropyl alcohol (IPA) (1:1) at 80°C for 2 hours, forming N-substituted intermediates. Subsequent reduction with Zn/HCl at 80°C for 45 minutes yields pyridine-2,3-diamine derivatives. Cyclization with acetylating agents (e.g., acetic anhydride) in H<sub>2</sub>O-IPA at 85°C for 10 hours produces the target compound.
Optimization and Yield
Table 1: Key Parameters for Condensation-Cyclization Method
| Parameter | Condition | Yield (%) |
|---|---|---|
| S<sub>N</sub>Ar Reaction | H<sub>2</sub>O-IPA, 80°C, 2 h | 90 |
| Reduction | Zn/HCl, 80°C, 45 min | 95 |
| Cyclization | Acetic anhydride, H<sub>2</sub>O-IPA, 85°C | 85 |
Acylation of Imidazo[4,5-b]pyridine Precursors
Procedure
1-Methyl-1H-imidazo[4,5-b]pyridine is acylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified via recrystallization.
Key Considerations
-
Base Selection : TEA neutralizes HCl byproduct, preventing side reactions.
-
Temperature Control : Slow addition of acetyl chloride at 0°C minimizes exothermic side reactions.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A Pd-catalyzed coupling between 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine and acetylpinacol boronate in toluene at 110°C for 12 hours introduces the ethanone group. Using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> as a base, the reaction achieves 65% yield after HPLC purification.
Challenges
-
Boronate Stability : Acetylpinacol boronate requires anhydrous conditions to prevent hydrolysis.
-
Catalyst Loading : Higher Pd concentrations (10 mol%) improve yields but increase costs.
Oxidative Cyclization Using Iodine
Methodology
A mixture of 1-(2-pyridyl)ethanone and 3-amino-4-methylpyridine is treated with I<sub>2</sub> (1.2 eq) and NaOH (10 eq) in water at 110°C for 4 hours. The reaction proceeds via radical-mediated cyclization, forming the imidazo[4,5-b]pyridine core. Acidic workup (6 M HCl) and extraction yield the product with 60–65% purity, requiring further column chromatography.
Table 2: Oxidative Cyclization Conditions
| Reagent | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|
| I<sub>2</sub>/NaOH | 110 | 4 | 60 |
Solid-Phase Synthesis Approaches
Polymer-Supported Route
Wang resin-bound 3,4-diaminopyridine reacts with acetyl chloride in DMF at 25°C for 6 hours. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 55% yield. This method minimizes purification steps but requires specialized resin.
Advantages
-
Purity : Solid-phase synthesis reduces byproduct formation.
-
Scalability : Suitable for parallel synthesis of derivatives.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Condensation-Cyclization | 85 | 95 | Low | High |
| Acylation | 75 | 90 | Moderate | Moderate |
| Suzuki Coupling | 65 | 85 | High | Low |
| Oxidative Cyclization | 60 | 70 | Low | High |
| Solid-Phase | 55 | 98 | High | Moderate |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich imidazo[4,5-b]pyridine system undergoes regioselective electrophilic substitution. The methyl group at N1 and acetyl group at C2 direct reactivity to specific positions:
| Reaction Type | Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂ in acetic acid, NaOAc, 80°C | C5(6) | 5(6)-Bromo derivative | 75% | |
| Chlorination | Cl₂ in propionic acid, 60°C | C5(6) | 5(6)-Chloro derivative | 68% |
Key Findings :
-
Halogenation occurs preferentially at the C5(6) position due to electron-donating effects of the methyl group .
-
Acetic acid solvent enhances electrophilic activation by protonating the pyridine nitrogen .
Nucleophilic Acyl Substitution
The acetyl group participates in nucleophilic substitution and condensation reactions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 4h | Hydrazide | 82% | |
| Grignard Reagent (MeMgBr) | THF, 0°C → RT | Tertiary alcohol | 65% | |
| Ammonia (NH₃) | Sealed tube, 120°C | Amide | 58% |
Mechanistic Insight :
-
The carbonyl oxygen polarizes the C=O bond, enabling nucleophilic attack at the electrophilic carbon .
-
Steric hindrance from the imidazo[4,5-b]pyridine ring reduces reactivity compared to simpler aryl ketones .
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable functionalization at challenging positions:
Optimized Conditions :
-
Microwave irradiation (150°C, 20 min) improves yields in cross-couplings .
-
Electron-withdrawing substituents on coupling partners enhance reaction rates .
Redox Transformations
The acetyl group undergoes controlled reduction and oxidation:
| Reaction Type | Reagent | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol | 88% | >95% | |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 62% | Partial ring degradation |
Challenges :
-
Over-oxidation of the imidazole ring occurs with strong oxidants like KMnO₄ .
-
BH₃·THF selectively reduces the ketone without affecting aromatic rings .
Heterocyclic Annulation Reactions
The compound serves as a precursor for expanded polyheterocycles:
| Annulation Partner | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Ethylenediamine | AcOH, Δ | Imidazo[4,5-b] diazepine | 55% | Kinase inhibitor scaffold | |
| Thiourea | EtONa, EtOH | Thiazolo-fused derivative | 48% | Antimicrobial agents |
Regiochemical Control :
-
Annulation occurs at C3-N4 bond due to steric accessibility .
-
Microwave-assisted conditions reduce reaction times from 24h to 45min.
Alkylation and Acylation at N1
The methyl group undergoes further functionalization:
| Reaction Type | Reagent | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Dimethyl derivative | 91% | Requires phase-transfer catalysts | |
| Acylation | Ac₂O, reflux | Diacetyl derivative | 76% | Improves metabolic stability |
Kinetic Studies :
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product | Yield | Key Observation | Source |
|---|---|---|---|---|
| λ = 254 nm, CH₃CN | [2+2] Cycloadduct | 34% | Forms dimer via C5-C5' coupling | |
| λ = 365 nm, O₂ atmosphere | N-Oxide | 41% | Selective oxidation of pyridine nitrogen |
Applications :
Scientific Research Applications
Biological Applications
-
Pharmacological Potential
- Anticancer Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine compounds, including 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone, exhibit significant anticancer properties. These compounds have been shown to inhibit key pathways involved in tumor growth and proliferation, particularly the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells .
- Anti-inflammatory Effects : Studies have suggested that imidazo[4,5-b]pyridine derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Neuropharmacology
- Antimicrobial Activity
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and efficiency. Recent advancements include:
- Green Chemistry Approaches : Utilizing environmentally benign solvents and catalysts to enhance reaction yields while minimizing environmental impact .
| Reaction Conditions | Yield (%) | Solvent Used |
|---|---|---|
| 120 °C, 30 min | 74 - 99 | Ethanol |
| Room Temperature | Moderate | Water |
Case Studies
- Case Study on Anticancer Efficacy
- Neuroprotective Effects
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Isosteric Replacements
The imidazo[4,5-b]pyridine core is central to biological activity. Key structural analogues include:
Key Insights :
- The imidazo[4,5-b]pyridine scaffold is critical for activity retention. Replacement with pyrrole (Compound 14) abolishes activity, while isosteric pyrido-pyrimidone (Compound 21) maintains efficacy .
- Substituents like phenyl groups (e.g., 1-methyl-6-phenyl derivative) enhance lipophilicity but may reduce aqueous solubility .
Physicochemical Properties
- LogP/Solubility : The target compound’s methyl group reduces logP (~2.1) compared to bromo-substituted analogues (logP ~3.5) .
- Stability: Ethanone-containing derivatives show higher oxidative stability than lactam-based analogues (e.g., 1-methyl-6-phenyl-2-one) .
Patent Landscape
- European Patent EP 2 585 462 B1 : Covers ethyl/methyl-substituted imidazo[4,5-b]pyridines with oxygen linkages, demonstrating improved bioavailability over the target compound .
- Key Patent Claims : Derivatives with piperazine or aryloxy substitutions show enhanced pharmacokinetics (e.g., 1-ethyl-7-methyl analogue, t₁/₂ = 8.2 h) .
Biological Activity
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core. This structure has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₉H₉N₂O
- Molecular Weight : 175.19 g/mol
- CAS Number : 1378817-49-2
Antimicrobial Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antibacterial activity against various strains such as Escherichia coli and Bacillus cereus . The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can act as an inhibitor of specific kinases involved in cancer progression. For instance, computational studies suggest that it effectively binds to p21-activated kinases (PAKs), which are crucial in regulating cell proliferation and survival .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some key findings related to structural modifications and their impact on biological activity:
| Modification | Biological Activity | Notable Findings |
|---|---|---|
| Replacement of methyl with ethyl group | Increased cytotoxicity | Enhanced binding affinity to target kinases |
| Introduction of halogen substituents | Variable effects on potency | Some halogens improved selectivity against cancer cells |
| Alteration in ring structure | Loss of antibacterial activity | Essential for maintaining antimicrobial properties |
These modifications highlight the importance of specific structural features in enhancing or diminishing biological activities.
Case Study 1: Anticancer Activity
A study conducted by researchers at Novartis explored various analogues of imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that certain analogues exhibited potent inhibitory effects on human phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell survival .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study demonstrated that it inhibited bacterial growth at low concentrations, suggesting potential utility in treating bacterial infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate growth and survival.
- Cell Membrane Disruption : It may alter membrane integrity in bacterial cells, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways, promoting cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Core Synthesis : The compound can be synthesized via cyclization reactions of precursor imidazo[4,5-b]pyridine derivatives. For example, Friedel-Crafts alkylation using α,β-unsaturated 2-acyl imidazoles with chiral bis(oxazoline) catalysts under mild conditions (0°C, acetonitrile, 24 hours) has been adapted for structurally similar compounds, achieving >95% purity .
- Optimization : Reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., 2.0 mol% catalyst) are critical. Flash silica chromatography (40% EtOAc/benzene) is recommended for purification .
Q. Which spectroscopic techniques are most effective for structural elucidation, and how are data interpreted to confirm regiochemistry?
- Methodology :
- 1H/13C NMR : Key for identifying methyl groups (e.g., δ ~2.5 ppm for N-methyl) and carbonyl signals (δ ~170-190 ppm). Coupling patterns in aromatic regions resolve substitution on the imidazo-pyridine core.
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemistry and validates bond lengths/angles. For example, dihedral angles between aromatic rings (e.g., 6.69° vs. 74.88°) distinguish substitution patterns in related heterocycles .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of derivatives, and how are stereochemical outcomes validated?
- Methodology :
- Chiral Catalysts : Bis(oxazoline)-metal complexes (e.g., Cu(II)) induce asymmetry in Friedel-Crafts reactions. Stereoselectivity is influenced by π-π interactions between the catalyst and substrate .
- Validation : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess. Single-crystal X-ray diffraction (using SHELX ) provides absolute configuration confirmation.
Q. How can computational modeling predict reactivity and guide the design of novel derivatives?
- Methodology :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group in this compound is a reactive site for nucleophilic attack.
- Molecular Docking : Screens binding affinity to biological targets (e.g., kinases), leveraging the compound’s planar heterocyclic core for π-stacking interactions.
Q. What are the challenges in crystallizing this compound, and how can crystallization techniques be improved?
- Methodology :
- Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMF) promotes crystal growth. For example, cooling to 0°C reduces solubility and enhances nucleation .
- Crystallography Refinement : SHELX programs (e.g., SHELXL ) optimize hydrogen-bonding networks (e.g., C–H···O interactions) to resolve disorder in the lattice.
Q. How are biological activity and toxicity profiles assessed in early-stage research?
- Methodology :
- In Vitro Assays : Use cell-based models (e.g., cytotoxicity in cancer lines) to screen bioactivity. Ames tests evaluate mutagenicity, as seen in related imidazo-quinoline compounds .
- Safety Protocols : Given structural similarities to mutagenic analogs (e.g., 1-Methylimidazo(4,5-b)quinoline-2-amine), researchers must adhere to biosafety Level 2 practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
